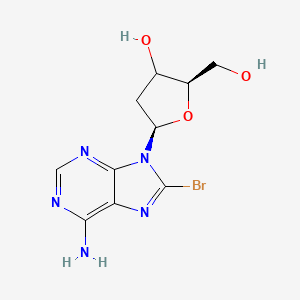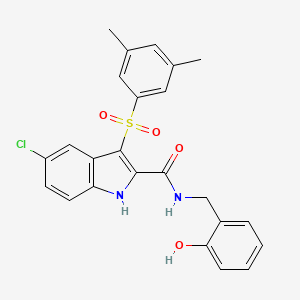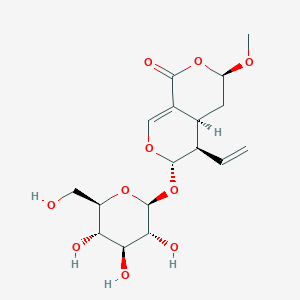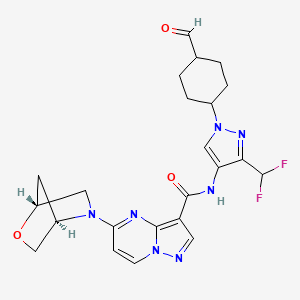
PROTAC IRAK4 ligand-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK4 ligand-3 is a compound used in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is significant in the field of cancer research and autoimmune diseases due to its ability to target and degrade IRAK4, a kinase involved in inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 ligand-3 involves the creation of a heterobifunctional molecule that includes an IRAK4-binding ligand, a linker, and an E3 ubiquitin ligase recruiting ligand. The synthetic route typically involves the following steps:
Synthesis of the IRAK4-binding ligand: This step involves the preparation of a molecule that can specifically bind to IRAK4.
Linker attachment: A linker molecule is synthesized and attached to the IRAK4-binding ligand.
E3 ubiquitin ligase ligand attachment: The final step involves attaching a ligand that can recruit an E3 ubiquitin ligase to the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 ligand-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
PROTAC IRAK4 ligand-3 has several scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new synthetic methods.
Biology: Used to investigate the role of IRAK4 in cellular signaling pathways and immune responses.
Medicine: Used in the development of new therapies for cancer and autoimmune diseases by targeting and degrading IRAK4.
Industry: Used in the production of PROTACs for research and therapeutic purposes
Mechanism of Action
PROTAC IRAK4 ligand-3 exerts its effects by binding to IRAK4 and recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IRAK4. The degradation of IRAK4 disrupts its role in signaling pathways, leading to the inhibition of inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
PROTAC IRAK4 Degrader-7: Another compound used in the degradation of IRAK4.
KT-474: A PROTAC molecule that targets IRAK4 for degradation
Uniqueness
PROTAC IRAK4 ligand-3 is unique due to its specific binding affinity for IRAK4 and its ability to recruit E3 ubiquitin ligase for targeted degradation. This specificity and efficiency make it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C23H25F2N7O3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-(4-formylcyclohexyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1 |
InChI Key |
FONMEYJFOROCKC-QDIHITRGSA-N |
Isomeric SMILES |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5C[C@H]6C[C@@H]5CO6 |
Canonical SMILES |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


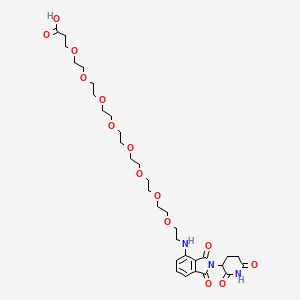
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)
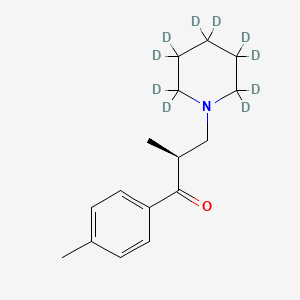
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
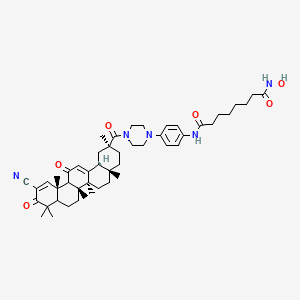
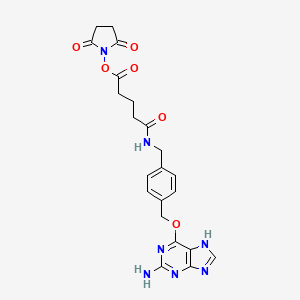
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)
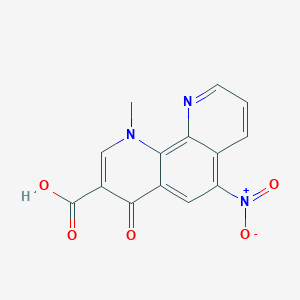
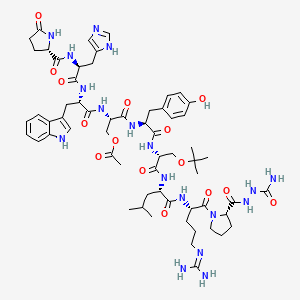
![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)
